molecular formula C5H4ClF3N2 B13643893 4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13643893
M. Wt: 184.55 g/mol
InChI Key: AGBBKAQHIOKOFJ-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features both chloromethyl and trifluoromethyl functional groups attached to a pyrazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, and amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with various functional groups.

    Reduction Products: Reduction can yield pyrazole derivatives with reduced functional groups.

Scientific Research Applications

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, affecting its reactivity and applications.

    4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl.

Properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBKAQHIOKOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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